molecular formula C17H15IN2O4S B2639261 3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid CAS No. 1042416-76-1

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid

Cat. No. B2639261
CAS RN: 1042416-76-1
M. Wt: 470.28
InChI Key: MVLKUOWQUKEMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of indolepropionic acid, which is an auxin-like plant hormone . The structure suggests that it has an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to a propanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an indole ring attached to a propanoic acid group, with a 4-iodophenylsulfonylamino group attached to the second carbon of the propanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline solids . The presence of the carboxylic acid group suggests it might have acidic properties, and the iodine atom might make it heavier and less volatile than related compounds without halogens.

Scientific Research Applications

Tumor Imaging Agents

Studies have explored the use of derivatives of 3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid as potential tumor imaging agents. Specifically, these derivatives have been synthesized for their capacity to inhibit matrix metalloproteinases (MMPs), enzymes frequently associated with tumor progression. For instance, radioiodinated carboxylic and hydroxamic MMP inhibitors were investigated for their ability to serve as SPECT tumor imaging agents (Oltenfreiter et al., 2004); (Oltenfreiter et al., 2005).

Enzyme Inhibition

Compounds derived from this compound have demonstrated potent inhibitory effects against the urease enzyme. A study highlighted the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which showed high urease enzyme inhibition capabilities (Nazir et al., 2018).

Synthesis of Indole Derivatives

Several studies have focused on the synthesis of indole derivatives, which are critical for various applications, including drug development and material science. One such study involved the efficient preparative procedure for 4-substituted indole derivatives (Fuji et al., 1992).

Antimicrobial Activity

Research has been conducted on Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, showing significant antimicrobial activity. These compounds have been tested against various bacteria and fungi, indicating their potential in antimicrobial treatments (Radhakrishnan et al., 2020).

Inhibitors for Biological Processes

Indole-based compounds have been synthesized for their role as inhibitors in various biological processes. For example, 3-(1-Aryl-1H-indol-5-yl)propanoic acids were designed as cytosolic phospholipase A2α inhibitors, showing potential in treating inflammation-related diseases (Tomoo et al., 2014).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKUOWQUKEMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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